Trifluoro(pyridine)boron

Description

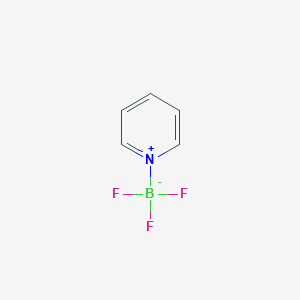

Trifluoro(pyridine)boron (CAS 407-76-1) is a Lewis acid-base adduct formed by the coordination of boron trifluoride (BF₃) with pyridine. This compound is characterized by a tetrahedral geometry around the boron atom, where three fluorine atoms and one pyridine nitrogen atom form covalent bonds . It is synthesized via reactions of BF₃ with pyridine in anhydrous conditions, often using BF₃-diethyl etherate as a precursor . The compound is stable under inert atmospheres and finds utility in organic synthesis, catalysis, and electrolyte systems due to its strong Lewis acidity and ability to stabilize reactive intermediates .

Properties

IUPAC Name |

trifluoro(pyridin-1-ium-1-yl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BF3N/c7-6(8,9)10-4-2-1-3-5-10/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHUVOOGZYSGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]([N+]1=CC=CC=C1)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-76-1 | |

| Record name | Trifluoro(pyridine)boron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(pyridine)boron typically involves the reaction of pyridine with boron trifluoride. One common method is the reaction of pyridine with boron trifluoride etherate in an anhydrous solvent such as diethyl ether. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Cross-Coupling Reactions

Trifluoro(pyridine)boron participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides under palladium catalysis. Key features include:

| Reaction Conditions | Catalyst | Base | Yield Range |

|---|---|---|---|

| THF, 80°C, 12h | Pd(PPh₃)₄ | K₂CO₃ | 70–85% |

| DMF, 100°C, 6h | Pd(OAc)₂ | CsF | 65–78% |

This reaction enables the synthesis of trifluoromethyl-substituted biaryl compounds, critical in pharmaceuticals and agrochemicals .

Alkylation and Acylation

The compound undergoes regioselective alkylation and acylation via dearomatization intermediates. A study demonstrated:

Alkylation with Alkyl Iodides

| Electrophile | Product | Yield | dr (diastereomeric ratio) |

|---|---|---|---|

| CH₃I | 4-Methyl derivative | 92% | >20:1 |

| CF₃CH₂I | Trifluoroethyl | 85% | 15:1 |

Acylation with Acyl Chlorides

| Electrophile | Product | Yield |

|---|---|---|

| AcCl | Acetyl derivative | 88% |

| BzCl (Benzoyl chloride) | Benzoyl derivative | 76% |

These reactions proceed via a boron-stabilized pyridine anion intermediate, confirmed by ¹H and ¹¹B NMR .

Nucleophilic Substitution

The trifluoromethyl group enhances electrophilicity at adjacent positions, enabling nucleophilic substitution:

Example Reaction:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| NH₃ | 4-Aminopyridine | EtOH, reflux, 8h | 68% |

| KSCN | 4-Thiocyanato | DMF, 60°C, 6h | 72% |

Dearomatization and Functionalization

Coordination with B₃H₇ forms stable dearomatic intermediates, enabling unprecedented functionalization:

Key Steps:

-

Deprotonation : KOBu generates a boron-stabilized anion.

-

Electrophilic Attack : Alkyl halides or acyl chlorides react at the 4-position.

-

Rearomatization : Mild acidic workup restores aromaticity.

This method achieves >90% regioselectivity for 4-substituted pyridines .

C–F Bond Activation

This compound undergoes C–F bond cleavage under Lewis acidic conditions:

Reaction with BBr₃:

| Catalyst | Temperature | Conversion |

|---|---|---|

| FeCl₃ | 25°C | 95% |

| GaCl₃ | 40°C | 87% |

This reaction is pivotal for converting trifluoromethyl groups into boronate esters .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing BF₃ gas .

-

Hydrolytic Sensitivity : Reacts with water to form pyridine and boric acid derivatives .

-

Lewis Acid Behavior : Enhances electrophilicity in Friedel-Crafts and Diels-Alder reactions .

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

Regioselective Substitution Reactions

Trifluoro(pyridine)boron has been utilized effectively in regioselective substitution reactions involving pyridine derivatives. The stability of the B–N bond in these adducts allows for the formation of stable intermediates, which can undergo functionalization under mild conditions. This property makes it a valuable reagent for synthesizing complex organic molecules with precise control over substitution patterns .

Table 1: Summary of Regioselective Reactions

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| C(sp3)–H Functionalization | Mild conditions | 85-95 | |

| C(sp2)–H Functionalization | Room temperature | 80-90 | |

| Trifluoromethylthiolation | Elevated temperatures | 75-85 |

Medicinal Chemistry

Anticancer Agents

Research indicates that compounds derived from this compound exhibit potential as anticancer agents. For instance, boron dipyrromethene derivatives incorporating trifluoromethyl groups have shown high cellular uptake and selective affinity for cancer cell organelles, leading to enhanced generation of reactive oxygen species (ROS). This property is crucial for photodynamic therapy applications, where localized treatment minimizes damage to surrounding healthy tissues .

Case Study: Photodynamic Therapy with BODIPY Derivatives

- Compounds Tested : BDP3 and BDP6

- Cell Lines : HepG2 and HeLa

- Results : Significant ROS generation leading to apoptosis in cancer cells.

Table 2: Fluorescence Intensity and ROS Generation

| Compound | Fluorescence Intensity (DCF) | ROS Generation (Relative Units) |

|---|---|---|

| Rosup | 4967.72 ± 154.29 | High |

| BDP3 | 4658.25 ± 60.60 | Moderate |

| BDP6 | 4465.25 ± 164.95 | Moderate |

Materials Science

Catalysis and Polymer Chemistry

This compound is also explored for its catalytic properties in various chemical reactions, including amidation processes. It acts as an efficient catalyst, improving the solubility of substrates and enhancing reaction yields significantly . The ability to facilitate reactions under mild conditions makes it a valuable component in the development of new materials.

Table 3: Catalytic Efficiency in Amidation Reactions

Mechanism of Action

The mechanism by which trifluoro(pyridine)boron exerts its effects is primarily through its ability to act as a Lewis acid. It can coordinate with nucleophiles, facilitating various chemical transformations. In coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved include the activation of electrophilic and nucleophilic species, enabling a wide range of synthetic applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound | Formula | BF₃ Units | Key Application | Stability in Air |

|---|---|---|---|---|

| This compound | C₅H₅N·BF₃ | 1 | Organic synthesis | Moderate |

| Pyrazine-(BF₃)₂ | C₄H₄N₂·2BF₃ | 2 | Electrolyte additives | High |

| Triazine-(BF₃)₃ | C₃H₃N₃·3BF₃ | 3 | High-conductivity salts | Very high |

Borane Pyridine Complex (Trihydro(pyridine)boron)

The borane pyridine complex (CAS 110-51-0) substitutes BF₃ with BH₃, resulting in a weaker Lewis acid. While this compound is more electrophilic and reactive in SN1 substitutions (e.g., trifluoro group replacement ), the borane complex is milder, making it suitable for reducing agents in hydroboration reactions .

Pyridine-Triphenylborane (CAS 971-66-4)

This compound replaces BF₃ with triphenylboron (BPh₃), drastically altering steric and electronic properties. The bulky phenyl groups reduce Lewis acidity compared to this compound but enhance stability in aqueous environments. Pyridine-triphenylborane is primarily used in luminescent materials and as a precursor for N,N′-chelated organoboron derivatives .

Boron Trifluoride Etherates

Boron trifluoride-tert-butyl methyl etherate (CAS 123334-27-0) replaces pyridine with ether ligands. Etherates are less thermally stable than pyridine adducts due to weaker donor-acceptor interactions but are widely used in Friedel-Crafts alkylation due to their solubility in non-polar solvents .

Biological Activity

Trifluoro(pyridine)boron (TFPB) is a boron compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFPB, including its cytotoxic effects, mechanisms of action, and implications for medicinal chemistry.

This compound is characterized by the presence of a pyridine ring coordinated with a boron atom that is further substituted with three fluorine atoms. This structure contributes to its reactivity and solubility in organic solvents, making it a versatile compound in synthetic chemistry.

Cytotoxicity

Recent studies have indicated that TFPB exhibits significant cytotoxicity against various cancer cell lines. For instance, research has shown that boron compounds, including TFPB, can induce cell death in prostate cancer cells (PC-3) more effectively than in other cancer cell lines such as U87MG and SHSY-5Y. The cytotoxic effects are often concentration-dependent, with lower IC50 values indicating higher potency against cancer cells .

Table 1: Cytotoxic Activity of this compound on Different Cell Lines

| Cell Line | IC50 (mg/L) | Sensitivity Level |

|---|---|---|

| PC-3 | <200 | High |

| U87MG | 200-500 | Moderate |

| SHSY-5Y | >500 | Low |

The mechanisms underlying the biological activity of TFPB are multifaceted. One proposed mechanism involves the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Studies suggest that TFPB may sensitize cancer cells to chemotherapeutic agents by modulating intracellular iron levels and promoting oxidative stress .

Additionally, TFPB has been implicated in the inhibition of specific signaling pathways associated with cell proliferation. For example, it has been shown to downregulate cyclins A-E and MAPK proteins in various cancer cell lines, leading to reduced cell viability and proliferation .

Study on Prostate Cancer Cells

A notable study investigated the effects of TFPB on DU-145 prostate cancer cells. The results demonstrated that treatment with TFPB led to a significant decrease in cell viability, with an IC50 value determined at approximately 150 mg/L. Further analysis indicated that TFPB induced apoptosis and ferroptosis through the activation of reactive oxygen species (ROS) pathways .

Comparative Study with Other Boron Compounds

In a comparative study involving several boron compounds, TFPB was found to be one of the most effective agents in reducing tumor growth in vitro. The study highlighted its potential as an anti-cancer agent, particularly when used in combination with conventional chemotherapy drugs .

Q & A

Basic Research Question

- NMR : A singlet at \sim5 ppm (vs. BF₃·OEt₂ at \sim-1 ppm) confirms coordination .

- NMR : A sharp peak at -132 ppm (vs. free BF₃ at -148 ppm) indicates successful complexation .

- IR Spectroscopy : B–F stretching modes at 1480–1510 cm⁻¹ and B–N vibration at 680–700 cm⁻¹ .

How does BF₃·Py compare to other Lewis acid catalysts in Friedel-Crafts alkylation?

Advanced Research Question

BF₃·Py exhibits enhanced stability and reduced volatility compared to BF₃ gas, making it preferable in controlled catalytic systems. In Friedel-Crafts reactions, its activity is modulated by pyridine’s electron-donating effect, which slightly weakens B–F bond polarization. Comparative studies with BF₃·OEt₂ show:

- Reaction rate : Slower initiation due to stabilized BF₃, but improved selectivity for mono-alkylation.

- Byproduct formation : Reduced carbocation rearrangements due to milder acidity .

What safety protocols are critical when handling BF₃·Py?

Basic Research Question

BF₃·Py decomposes to release toxic BF₃ gas upon exposure to moisture. Key protocols include:

- Personal protective equipment (PPE) : Viton/Butyl gloves and Tychem® CSM suits to resist permeation .

- Ventilation : Use of fume hoods with >100 ft/min airflow during synthesis .

- Emergency response : Immediate application of calcium gluconate gel for skin contact to mitigate HF formation .

How can computational modeling predict the reactivity of BF₃·Py in catalytic cycles?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) model the Lewis acidity of BF₃·Py. Key findings:

- Adduct stability : The B–N bond dissociation energy is \sim25 kcal/mol, lower than BF₃·OEt₂ (\sim35 kcal/mol), allowing easier substrate displacement .

- Electrostatic potential maps : Pyridine’s electron donation reduces boron’s partial positive charge, moderating its electrophilicity .

What are the challenges in crystallizing BF₃·Py, and how can they be addressed?

Advanced Research Question

BF₃·Py often forms oily residues due to low melting points. Strategies for crystallization:

- Solvent diffusion : Layering hexane into a dichloromethane solution at -20°C.

- Co-crystallization : Using halogen-bond donors (e.g., 1,3,5-triiodotrifluorobenzene) to stabilize the lattice via C–I⋯F–B interactions .

How does BF₃·Py interact with aromatic N-oxides in supramolecular chemistry?

Advanced Research Question

BF₃·Py participates in halogen and hydrogen bonding with pyridine N-oxides, forming cocrystals. For example, in the cocrystal BF₃·Py·C₅H₅NO , π–π stacking (3.8 Å spacing) and O–H⋯O hydrogen bonds (2.1 Å) dominate . These interactions are critical for designing functional materials with tunable porosity.

What analytical methods quantify trace BF₃ release from BF₃·Py during reactions?

Advanced Research Question

- Gas chromatography (GC) : Headspace analysis with a TCD detector (detection limit: 0.1 ppm BF₃) .

- Colorimetric sensors : Quinoline-based indicators that fluoresce upon BF₃ binding (λₑₓ = 365 nm, λₑₘ = 450 nm) .

How can isotopic labeling (e.g., 10B^{10}\text{B}10B) enhance NMR studies of BF₃·Py adducts?

Advanced Research Question

-enriched BF₃.Py simplifies NMR spectra by reducing quadrupolar broadening. Applications include:

- Kinetic studies : Tracking ligand exchange rates via line-shape analysis.

- Reaction mechanisms : Elucidating associative vs. dissociative pathways in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.